4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol
Overview
Description
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol is a chemical compound that features a chloropyrimidine moiety attached to a cyclohexanol ring
Scientific Research Applications
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Future Directions
Future research could potentially explore the antiviral and psychotherapeutic activities of N-heteroaryl substituted adamantane-containing amines, including "4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol" . Further studies could also investigate the synthesis, chemical reactions, and physical and chemical properties of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol typically involves the following steps:
Formation of 6-Chloropyrimidine: This can be achieved by chlorination of pyrimidine using reagents such as phosphorus oxychloride.
Amination: The 6-chloropyrimidine is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.
Coupling with Cyclohexanol: The final step involves coupling the 4-amino-6-chloropyrimidine with cyclohexanol under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexanol ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrimidine ring or the cyclohexanol moiety.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Formation of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexanone.
Reduction: Formation of reduced derivatives of the pyrimidine ring or cyclohexanol.
Substitution: Formation of substituted pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloropyrimidine moiety is crucial for its binding affinity, while the cyclohexanol ring provides structural stability and influences its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-chloropyrimidine
- 2-Amino-4-chloropyrimidine
- 4,6-Dichloropyrimidine
Uniqueness
4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol is unique due to the presence of both a chloropyrimidine and a cyclohexanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[(6-chloropyrimidin-4-yl)amino]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-5-10(13-6-12-9)14-7-1-3-8(15)4-2-7/h5-8,15H,1-4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKRJPAPPJRKNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC(=NC=N2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733674 | |
Record name | 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261230-58-3 | |
Record name | 4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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